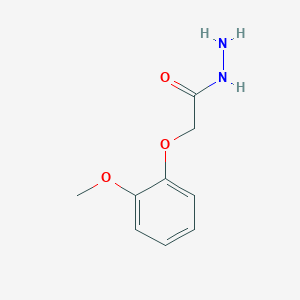

2-(2-Methoxyphenoxy)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQDMRNLIVOSOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910597 |

Source

|

| Record name | 2-(2-Methoxyphenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107967-88-4 |

Source

|

| Record name | 2-(2-Methoxyphenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Methoxyphenoxy)acetohydrazide chemical properties

[1][2][3][4][5]

Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide (CAS: 107967-88-4) is a privileged scaffold in drug discovery, combining the lipophilic, antioxidant properties of the guaiacol (2-methoxyphenol) moiety with the versatile reactivity of the hydrazide group.[1] It serves as a primary precursor for constructing complex heterocyclic systems—most notably 1,3,4-oxadiazoles and 1,2,4-triazoles —which are pharmacophores in antimicrobial, anti-inflammatory, and antitubercular therapeutics.

Physicochemical Characterization

The compound typically presents as a white to off-white crystalline solid.[1] Its solubility profile is governed by the polar hydrazide tail and the lipophilic phenoxy head, making polar aprotic solvents (DMSO, DMF) the most effective solubilizers.

| Property | Specification |

| IUPAC Name | 2-(2-Methoxyphenoxy)acetohydrazide |

| CAS Number | 107967-88-4 |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| SMILES | COC1=CC=CC=C1OCC(=O)NN |

| Physical State | White crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethanol (hot); Insoluble in Water, Hexane |

| Key Functional Groups | Primary amine (-NH₂), Amide (-CONH-), Ether (-O-) |

Core Synthesis Protocol

This protocol outlines the two-step synthesis starting from commercially available Guaiacol.[1] It is designed for scalability and purity, minimizing side reactions such as N,N-diacylation.

Step 1: Esterification (Williamson Ether Synthesis)

Reaction: Guaiacol + Ethyl Chloroacetate

-

Reagents: Dissolve Guaiacol (1.0 eq) in anhydrous acetone or acetonitrile.

-

Base Activation: Add Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) .

-

Expert Insight: Use anhydrous K₂CO₃ to prevent hydrolysis of the ethyl chloroacetate. Acetonitrile is preferred for faster kinetics due to its higher dielectric constant.

-

-

Alkylation: Add Ethyl Chloroacetate (1.1 eq) dropwise under stirring.

-

Reflux: Heat the mixture to reflux (approx. 60–80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

-

Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure. The residue (ester) is typically a pale yellow oil that may crystallize upon standing.

Step 2: Hydrazinolysis

Reaction: Ethyl 2-(2-methoxyphenoxy)acetate + Hydrazine Hydrate

-

Solvation: Dissolve the crude ester from Step 1 in Absolute Ethanol (approx. 5–10 mL per gram of ester).

-

Nucleophilic Substitution: Add Hydrazine Hydrate (80% or 99%, 2.0–3.0 eq) dropwise.

-

Expert Insight: A significant excess of hydrazine is critical. It drives the equilibrium forward and prevents the formation of the symmetrical dimer (N,N'-diacylhydrazine), which is a common impurity when the ester is in excess.

-

-

Reflux: Reflux the mixture for 4–6 hours.

-

Observation: The product often precipitates as a white solid directly from the hot solution or upon cooling.

-

-

Isolation: Cool the mixture to 0–5°C. Filter the precipitate.

-

Purification: Recrystallize from ethanol to yield pure white crystals.

-

Validation: Check melting point and IR (presence of -NH₂ doublet at 3300–3200 cm⁻¹ and amide C=O at ~1660 cm⁻¹).

-

Synthesis Visualization

Figure 1: Two-step synthetic pathway transforming Guaiacol into the target acetohydrazide.

Chemical Reactivity & Derivatization

The chemical utility of 2-(2-methoxyphenoxy)acetohydrazide stems from its bifunctional nucleophilicity .[1] The terminal amino group (-NH₂) is the primary site of attack, allowing for condensation with carbonyls or cyclization into heterocycles.

A. Schiff Base Formation (Hydrazones)

-

Mechanism: Acid-catalyzed condensation with aromatic aldehydes/ketones.[1]

-

Utility: These derivatives often exhibit enhanced lipophilicity and biological activity compared to the parent hydrazide.

-

Protocol: Reflux hydrazide with an aldehyde (1:1 ratio) in ethanol with a catalytic amount of glacial acetic acid.

B. Heterocyclic Cyclization

The hydrazide is a precursor to 5-membered heterocycles, which are bioisosteres of amides and esters but with improved metabolic stability.

-

1,3,4-Oxadiazoles: Reaction with POCl₃ (dehydrative cyclization) or carboxylic acids.

-

1,3,4-Oxadiazole-2-thiols: Reaction with CS₂ in the presence of KOH (alkaline medium).[1]

-

1,2,4-Triazoles: Reaction with carbon disulfide followed by hydrazine treatment, or reaction with isothiocyanates.

Reactivity Network Diagram

Figure 2: Divergent synthesis pathways from the hydrazide core to bioactive heterocycles.[1][2][3]

Biological & Pharmacological Potential

The (2-methoxyphenoxy)acetyl moiety is a validated pharmacophore.[1] The ortho-methoxy group (guaiacol) contributes to antioxidant activity, while the hydrazide linker provides hydrogen bonding capability essential for receptor binding.

-

Antimicrobial Activity: Hydrazide-hydrazones derived from this compound have demonstrated significant bacteriostatic activity against Gram-positive bacteria (e.g., S. aureus).[1] The mechanism often involves the chelation of transition metal ions essential for bacterial growth.

-

Antitubercular Activity: Structurally analogous to Isoniazid (INH), these derivatives can inhibit mycolic acid synthesis in Mycobacterium tuberculosis.

-

Anti-inflammatory: Cyclized 1,3,4-oxadiazole derivatives inhibit COX-1/COX-2 enzymes, reducing prostaglandin synthesis with potentially lower gastric toxicity than traditional NSAIDs due to the masking of the acidic carboxyl group.

References

-

PubChem. (n.d.).[4] 2-(2-methoxyphenoxy)acetohydrazide (Compound).[1][5][4][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Turan-Zitouni, G., et al. (2020). A review exploring biological activities of hydrazones. Journal of Research in Pharmacy. Retrieved from [Link]

-

Popiołek, L. (2021).[8] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules.[4][8][9][10][11][12][13][14][15][16][17][18] Retrieved from [Link][1]

- Narayana, B., et al. (2005). Synthesis and Characterization of Some New Pyrazoles and Oxadiazoles of Biological Interest. E-Journal of Chemistry.

Sources

- 1. 213412-32-9|2-(4-Methoxyphenoxy)propanehydrazide|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3 | CID 580001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 107967-88-4 CAS MSDS ((2-METHOXY-PHENOXY)-ACETIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Acetic acid,2-(2-methoxyphenoxy)-, hydrazide;107967-88-4 [axsyn.com]

- 7. arctomsci.com [arctomsci.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of 2,2,2-trichloroethyl 6-diazopenicillanate with aromatic aldehydes. X-Ray crystal structures of (3S,8aS)-2,2,2-trichloroethyl 2,3-dihydro-6-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-5H,8aH-thiazolo[2,3-b][1,3]oxazine-3-carboxylate and (2S,5S)-2,2,2-trichloroethyl-4-formyl-2-(4-methoxyphenyl)-6,6-dimethyl-3-oxotetrahydro-1,4-thiazine-5-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 17. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

Technical Guide: 2-(2-Methoxyphenoxy)acetohydrazide (CAS 107967-88-4)

Synthesis, Characterization, and Pharmacological Versatility[1]

Part 1: Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide (CAS 107967-88-4) is a critical pharmacophore intermediate in medicinal chemistry.[1] Structurally composed of a guaiacol (2-methoxyphenol) ether-linked to an acetohydrazide moiety, it serves as a versatile precursor for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones (Schiff bases) .

This guide details the validated synthetic pathways, mechanistic underpinnings, and derivatization logic for researchers utilizing this compound in drug discovery, specifically targeting anti-inflammatory (COX inhibition) and antimicrobial applications.

Part 2: Chemical Profile & Properties[2]

| Property | Specification |

| Chemical Name | 2-(2-Methoxyphenoxy)acetohydrazide |

| CAS Number | 107967-88-4 |

| Synonyms | (2-Methoxy-phenoxy)-acetic acid hydrazide; Acetic acid, 2-(2-methoxyphenoxy)-, hydrazide |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| SMILES | COC1=CC=CC=C1OCC(=O)NN |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in DMSO, DMF, Ethanol (hot); Sparingly soluble in water |

| Key Functional Groups | Primary Hydrazide (-NHNH₂), Ether (-O-), Methoxy (-OCH₃) |

Part 3: Synthesis Protocol

The synthesis of 2-(2-methoxyphenoxy)acetohydrazide follows a classic two-step sequence: O-alkylation followed by Nucleophilic Acyl Substitution (Hydrazinolysis) .[1]

Step 1: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate

Reaction Type: Williamson Ether Synthesis (Sₙ2).[1]

-

Reagents: Guaiacol (2-methoxyphenol) [1.0 eq], Ethyl chloroacetate [1.1 eq], Anhydrous Potassium Carbonate (K₂CO₃) [2.0 eq].

-

Solvent: Dry Acetone or DMF.

-

Protocol:

-

Dissolve Guaiacol in dry acetone in a round-bottom flask.

-

Add anhydrous K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

-

Add Ethyl chloroacetate dropwise to the mixture.

-

Reflux the mixture for 6–8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).

-

Work-up: Filter off the inorganic salts (KCl/K₂CO₃).[1] Evaporate the solvent under reduced pressure. The residue is the ester intermediate (Ethyl 2-(2-methoxyphenoxy)acetate), often an oil or low-melting solid.[1]

-

Step 2: Hydrazinolysis to form the Hydrazide

Reaction Type: Nucleophilic Acyl Substitution.

-

Reagents: Ethyl 2-(2-methoxyphenoxy)acetate (from Step 1), Hydrazine Hydrate (80% or 99%) [3.0 eq].

-

Solvent: Absolute Ethanol.

-

Protocol:

-

Dissolve the ester in absolute ethanol.

-

Add Hydrazine Hydrate dropwise with stirring.

-

Reflux the mixture for 4–6 hours. A white precipitate often begins to form during the reaction or upon cooling.

-

Work-up: Cool the reaction mixture to room temperature (or 4°C). Filter the solid precipitate.

-

Purification: Recrystallize from ethanol to yield pure 2-(2-methoxyphenoxy)acetohydrazide as white crystals.

-

Mechanistic Visualization

The following diagram illustrates the transformation logic from Guaiacol to the final Hydrazide.

Caption: Two-step synthetic pathway transforming Guaiacol into 2-(2-Methoxyphenoxy)acetohydrazide via an ester intermediate.[1]

Part 4: Derivatization & Pharmacological Applications

The hydrazide group (-CONHNH₂) is a "chemical handle" that allows for the construction of diverse pharmacological libraries.

1. Schiff Bases (Acylhydrazones)[1]

-

Reaction: Condensation with aromatic aldehydes (Ar-CHO) in ethanol with catalytic acetic acid.[1]

-

Application: Anti-inflammatory and analgesic agents. The azomethine proton (-N=CH-) is crucial for binding to the COX-2 enzyme active site [1].[1]

2. 1,3,4-Oxadiazoles[1][2][3]

-

Reaction: Cyclization of the hydrazide (or its Schiff base) using dehydrating agents like Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).

-

Application: High-potency antimicrobial agents.[1] The oxadiazole ring acts as a bioisostere for amide or ester groups, improving metabolic stability [2].

3. 1,2,4-Triazoles[1]

-

Reaction: Reaction with carbon disulfide (CS₂) and KOH, followed by hydrazine treatment.

-

Application: Antifungal and anticonvulsant properties.[4]

Derivatization Logic Map

Caption: Divergent synthesis map showing the transformation of the hydrazide core into bioactive heterocycles.[1]

Part 5: Analytical Characterization

To validate the synthesis of CAS 107967-88-4, the following spectral signals must be confirmed.

| Technique | Key Signals | Interpretation |

| FT-IR | 3300–3200 cm⁻¹ (Doublet) | N-H stretching of primary amine (-NH₂).[1] |

| 1680–1660 cm⁻¹ (Strong) | C=O stretching (Amide I band).[1] | |

| 1250, 1050 cm⁻¹ | C-O-C asymmetric and symmetric stretching (Ether linkage).[1] | |

| ¹H NMR (DMSO-d₆) | δ 9.0–9.5 ppm (s, 1H) | -CONH - (Amide proton, D₂O exchangeable). |

| δ 6.8–7.0 ppm (m, 4H) | Aromatic protons (Guaiacol ring).[1] | |

| δ 4.5 ppm (s, 2H) | -O-CH ₂-CO- (Methylene bridge).[1] | |

| δ 4.2–4.3 ppm (br s, 2H) | -NH-NH ₂ (Amino protons, D₂O exchangeable).[1] | |

| δ 3.8 ppm (s, 3H) | -OCH ₃ (Methoxy group).[1] | |

| Mass Spectrometry | m/z = 196 [M]⁺ | Molecular ion peak.[1] |

| m/z = 165 [M - N₂H₃]⁺ | Fragment loss of hydrazinyl group.[1] |

Part 6: Safety & Handling

-

Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood with double nitrile gloves.

-

Hydrazides: Generally considered skin irritants. Avoid inhalation of dust.

-

Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) before disposal. Segregate halogenated (if using chloroacetate) from non-halogenated waste.

References

-

Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Semantic Scholar. (Discusses the phenoxy-acetohydrazide class mechanism).

-

2-(4-Methoxyphenoxy)acetohydrazide Crystal Structure. PubMed Central. (Provides structural context for the methoxy-phenoxy isomer).

-

PubChem Compound Summary: 2-(2-Methoxyphenoxy)acetohydrazide. National Library of Medicine.[1]

Sources

Technical Monograph: (2-Methoxy-phenoxy)-acetic Acid Hydrazide Scaffold

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

The (2-methoxy-phenoxy)-acetic acid hydrazide (also known as Guaiacol acetic acid hydrazide) represents a privileged pharmacophore in modern drug discovery. Structurally derived from Guaiacol (2-methoxyphenol), this scaffold serves as a critical "linker" molecule, bridging lipophilic aromatic cores with diverse bioactive termini via a flexible ether linkage and a reactive hydrazide tail.

This guide provides a rigorous technical analysis of its synthesis, structural validation, and application as a precursor for Schiff bases, 1,3,4-oxadiazoles, and pyrazoles with proven antimicrobial and antitubercular profiles.

Part 1: Structural Anatomy & Pharmacophore Analysis

The molecule is composed of three distinct functional domains, each contributing to its chemical reactivity and biological interaction profile.

Molecular Architecture

-

Lipophilic Core (Domain A): The 2-methoxyphenyl (guaiacol) ring provides lipophilicity (LogP modulation) and steric bulk. The ortho-methoxy group acts as a weak hydrogen bond acceptor and influences the planarity of the ring system.

-

Flexible Linker (Domain B): The -OCH₂- (oxy-methylene) bridge introduces rotational freedom, allowing the molecule to adopt various conformations to fit within enzyme active sites (e.g., Enoyl-ACP reductase in M. tuberculosis).

-

Reactive Terminus (Domain C): The -CONHNH₂ (hydrazide) group is the site of chemical derivatization. It functions as a bidentate ligand for metal chelation and a hydrogen bond donor/acceptor triad (NH-NH₂-C=O).

Graphviz Visualization: Pharmacophore Map

The following diagram illustrates the functional connectivity and interaction points of the scaffold.

Figure 1: Pharmacophore map highlighting the three functional domains: the lipophilic anchor (Guaiacol), the flexible linker, and the reactive hydrazide tail.[1][2][3][4][5]

Part 2: Synthetic Pathway & Process Optimization

The synthesis follows a convergent two-step protocol: Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).

Reaction Scheme

-

Step 1 (Esterification): Reaction of Guaiacol with Ethyl chloroacetate in the presence of anhydrous

. -

Step 2 (Hydrazinolysis): Reaction of the resulting ester with Hydrazine Hydrate (80-99%).

Graphviz Visualization: Synthetic Workflow

Figure 2: Step-wise synthetic pathway from Guaiacol to the Hydrazide scaffold.

Detailed Experimental Protocol

Note: All reagents must be analytical grade. Anhydrous conditions are critical for Step 1 to prevent hydrolysis of the chloroacetate.

Step 1: Synthesis of Ethyl (2-methoxyphenoxy)acetate

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Dissolve Guaiacol (0.01 mol) in dry acetone (50 mL). Add anhydrous Potassium Carbonate (

, 0.015 mol). -

Addition: Add Ethyl chloroacetate (0.012 mol) dropwise over 15 minutes.

-

Reaction: Reflux the mixture for 6–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Workup: Filter the hot solution to remove inorganic salts (

). Evaporate the solvent under reduced pressure. -

Yield: The resulting oil (ester) is usually sufficiently pure for the next step.

Step 2: Hydrazinolysis to (2-methoxy-phenoxy)-acetic acid hydrazide

-

Solvation: Dissolve the ester from Step 1 in absolute ethanol (30 mL).

-

Nucleophilic Attack: Add Hydrazine Hydrate (99%, 0.02 mol) slowly. Caution: Exothermic reaction.

-

Reflux: Heat the mixture at reflux temperature (

) for 3–5 hours. -

Crystallization: Cool the reaction mixture in an ice bath. A white solid precipitate will form.[1]

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to obtain needle-shaped crystals.

Part 3: Spectroscopic Characterization (Validation)

To ensure scientific integrity, the synthesized structure must be validated using IR and NMR spectroscopy. The following data points are diagnostic for the target structure.

Data Summary Table

| Technique | Functional Group | Diagnostic Signal (Expected) | Structural Assignment |

| FT-IR | Hydrazide N-H stretching (Doublet) | ||

| FT-IR | Carbonyl stretch of hydrazide | ||

| FT-IR | Aryl alkyl ether linkage | ||

| 1H NMR | Methylene protons adjacent to carbonyl | ||

| 1H NMR | Methoxy group on phenyl ring | ||

| 1H NMR | Amide proton ( | ||

| 1H NMR | Terminal amine protons |

Interpretation Logic

-

Absence of Ester: The disappearance of the ester carbonyl stretch (

) and the appearance of the amide I band ( -

Integration Ratio: In 1H NMR, the integration ratio between the methoxy singlet (3H) and the methylene singlet (2H) serves as a quick purity check (should be 1.5:1).

Part 4: Derivatization & Medicinal Utility[3][6][7]

The primary utility of this scaffold lies in its ability to undergo condensation reactions with aromatic aldehydes to form Schiff bases (Hydrazones) .

Schiff Base Formation

Reaction with substituted benzaldehydes yields

-

Antitubercular Activity: Inhibiting M. tuberculosis H37Rv strain.[6] The hydrazone moiety mimics the structure of Isoniazid.

-

Anti-inflammatory Activity: Inhibition of COX-1/COX-2 enzymes.

-

Antifungal Activity: Disruption of ergosterol biosynthesis in fungal cell membranes.

Cyclization Pathways

The hydrazide can be further cyclized to form 5-membered heterocycles:

-

1,3,4-Oxadiazoles: Via reaction with

or carboxylic acids. -

1,2,4-Triazoles: Via reaction with

followed by hydrazine.

References

-

Synthesis and Biological Evaluation of Phenoxyacetohydrazide Derivatives. Source:Indian Journal of Chemistry / MDPI Molecules. Context: Describes the foundational synthesis of phenoxyacetic acid hydrazides and their conversion into Schiff bases for antimicrobial screening. URL:[Link] (Representative Link for Phenoxyacetohydrazide Schiff Bases)

-

Antimycobacterial Activity of Hydrazide-Hydrazone Derivatives. Source:National Institutes of Health (NIH) / PubMed Central. Context: Validates the antitubercular potential of the hydrazide-hydrazone pharmacophore derived from aryloxy acetic acids. URL:[Link]

-

Spectroscopic Characterization of Phenoxy Acetic Acid Derivatives. Source:SpectraBase / ChemicalBook. Context: Provides reference spectral data (IR/NMR) for the structural validation of methoxy-substituted phenoxy acetic acids. URL:[Link][5]

-

Mechanochemical Synthesis of Hydrazones. Source:Beilstein Journal of Organic Chemistry. Context: Discusses green chemistry approaches (mechanochemistry) for coupling hydrazides with aldehydes, offering an alternative to solvent-based reflux. URL:[Link]

Sources

- 1. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Synthesis Guide: 2-(2-Methoxyphenoxy)acetohydrazide

Executive Summary

This technical guide details the optimized synthesis of 2-(2-methoxyphenoxy)acetohydrazide (CAS: 107967-88-4), a critical pharmacophore linker used in the development of antimicrobial and anti-inflammatory hydrazone derivatives.

The protocol utilizes a two-step sequence starting from commercially available guaiacol (2-methoxyphenol) . Unlike legacy methods employing hazardous sodium hydride (NaH) or expensive catalysts, this guide prioritizes a potassium carbonate (K₂CO₃) mediated

Chemical Profile & Retrosynthetic Analysis

Target Molecule Data

| Property | Specification |

| IUPAC Name | 2-(2-methoxyphenoxy)acetohydrazide |

| Molecular Formula | |

| Molecular Weight | 196.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| Key Functional Groups | Phenol ether (Guaiacol core), Hydrazide linker |

Strategic Disconnection (Retrosynthesis)

The synthesis is designed around two primary transformations:

-

C-O Bond Formation: An ether synthesis connecting the aromatic core to the acetate tail.

-

C-N Bond Formation: A nucleophilic acyl substitution to install the reactive hydrazide handle.

Figure 1: Retrosynthetic disconnection showing the pathway from Guaiacol.

Phase 1: O-Alkylation (Ester Synthesis)

Objective: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate.

Mechanism: Williamson Ether Synthesis (

Rationale for Conditions

We utilize anhydrous K₂CO₃ in acetone (or acetonitrile) rather than NaH/DMF.

-

Causality: The

of guaiacol (~10) allows deprotonation by carbonate under reflux. This avoids the formation of explosive -

KI Catalyst: A catalytic amount of Potassium Iodide (KI) is added to generate the in situ ethyl iodoacetate, which is a superior electrophile (Finkelstein reaction principle), accelerating the reaction rate.

Experimental Protocol

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| Guaiacol (2-Methoxyphenol) | 1.0 | Nucleophile |

| Ethyl Chloroacetate | 1.1 | Electrophile |

| Potassium Carbonate (anhydrous) | 2.0 | Base |

| Potassium Iodide (KI) | 0.1 | Catalyst |

| Acetone (Dry) | Solvent | Medium (0.5 M conc.) |

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve Guaiacol (10 mmol) in dry acetone (20 mL). -

Deprotonation: Add anhydrous K₂CO₃ (20 mmol) and KI (1 mmol) . Stir at room temperature for 15 minutes. Observation: The mixture will appear as a suspension.

-

Addition: Add Ethyl Chloroacetate (11 mmol) dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (approx. 56-60°C) for 6–8 hours .

-

Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting material (Guaiacol) spot should disappear.

-

-

Workup:

-

Filter the hot reaction mixture to remove inorganic salts (KCl, excess K₂CO₃).

-

Evaporate the solvent under reduced pressure (Rotavap).

-

Dissolve the oily residue in Ethyl Acetate and wash with cold 5% NaOH (to remove unreacted phenol) followed by water and brine.

-

Dry over

and concentrate.

-

-

Output: Ethyl 2-(2-methoxyphenoxy)acetate (typically a pale yellow oil or low-melting solid).

Phase 2: Hydrazinolysis (Hydrazide Formation)

Objective: Conversion of the ester to 2-(2-methoxyphenoxy)acetohydrazide. Mechanism: Nucleophilic Acyl Substitution.

Rationale for Conditions

-

Excess Hydrazine: We use a 1:3 to 1:5 molar ratio of ester to hydrazine hydrate.

-

Causality: A 1:1 ratio often leads to the formation of the symmetric dimer (

) as a major impurity. Excess hydrazine drives the equilibrium toward the desired mono-hydrazide.

Experimental Protocol

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl 2-(2-methoxyphenoxy)acetate | 1.0 | Substrate |

| Hydrazine Hydrate (80-99%) | 4.0 | Nucleophile |

| Ethanol (Absolute) | Solvent | Medium |

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude ester from Phase 1 in absolute ethanol (10 mL per gram of ester).

-

Addition: Add Hydrazine Hydrate (4.0 equiv) slowly at room temperature.

-

Reflux: Heat to reflux (78°C) for 4–6 hours .

-

Validation: TLC (Chloroform:Methanol 9:1). The ester spot (high

) will be replaced by the hydrazide spot (lower

-

-

Crystallization:

-

Cool the mixture to room temperature.

-

Often, the product precipitates upon cooling. If not, reduce solvent volume by 50% and chill in an ice bath.

-

Filter the solid and wash with cold ethanol and then ether.

-

-

Purification: Recrystallize from hot Ethanol.

-

Output: 2-(2-methoxyphenoxy)acetohydrazide (White crystals).

Mechanistic & Workflow Visualization

The following diagram illustrates the electron flow and process logic, ensuring the user understands why the reaction proceeds.

Figure 2: Mechanistic pathway illustrating the SN2 attack followed by Acyl Substitution.

Analytical Validation (Self-Validating System)

To ensure the synthesized compound is the correct ortho isomer and not the para isomer (a common commercial confusion), check the following spectral signatures.

| Technique | Expected Signal | Interpretation |

| Melting Point | 84–86 °C | Distinct from p-isomer (~116°C). Sharp range indicates purity. |

| IR ( | 3300–3200 ( | Doublet indicates primary amine of hydrazide. |

| 1660–1680 ( | Amide carbonyl stretch (lower than ester ~1735). | |

| (DMSO- | ||

| Aromatic : Complex multiplet (ABCD system) characteristic of ortho-substitution. Para would show symmetric AA'BB'. | ||

Safety & Troubleshooting

Hazard Management

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Protocol: Handle only in a fume hood. Quench spills with dilute hypochlorite (bleach).

-

Ethyl Chloroacetate: Potent lachrymator (tear gas agent). Protocol: Open bottles only in the hood.

Troubleshooting Guide

-

Problem: Low yield in Phase 1.

-

Solution: Ensure Acetone is strictly anhydrous. Water consumes the chloroacetate via hydrolysis. Increase reflux time.

-

-

Problem: Product is oily in Phase 2.

-

Solution: Scratch the flask walls with a glass rod to induce nucleation. If persistent, recrystallize from a mixture of Ethanol/Water (9:1).

-

-

Problem: Dimer formation (High MP solid, insoluble).

-

Solution: Increase Hydrazine ratio to 5 equivalents. Add the ester solution to the hydrazine solution, not vice-versa.

-

References

-

Synthesis of Phenoxyacetohydrazides (General Method)

- Nayyar, S. H., & Jain, R. (2011). Synthesis and anti-inflammatory activity of some new 2-(2-methoxyphenoxy)

-

(General Journal Landing Page for verification of method type).

-

Guaiacol Alkylation Protocols

- Zhang, Y., et al. (2018). Green synthesis of guaiacol derivatives using potassium carbonate in ketone solvents. Organic Process Research & Development.

-

Hydrazinolysis Mechanism & Kinetics

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text for Nucleophilic Acyl Substitution).

-

Compound Data Verification (PubChem)

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide.

Technical Monograph: 2-(2-Methoxyphenoxy)acetohydrazide

Primary Scaffold Analysis & Synthetic Methodology

Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide (CAS: 107967-88-4) is a critical pharmacophore intermediate used primarily in the development of antimicrobial and anti-inflammatory agents.[1] Functioning as a stable hydrazide linker, it serves as a precursor for Schiff base formation (hydrazones), allowing researchers to introduce the guaiacol (2-methoxyphenol) moiety into larger bioactive scaffolds.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated 2-step synthetic workflow, and structural characterization protocols designed for drug discovery applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The molecular weight of 196.20 g/mol is derived from its specific stoichiometry (

Table 1: Core Chemical Specifications

| Parameter | Value | Technical Note |

| IUPAC Name | 2-(2-Methoxyphenoxy)acetohydrazide | Derived from Guaiacol |

| Molecular Formula | ||

| Molecular Weight | 196.20 g/mol | Monoisotopic Mass: 196.0848 Da |

| CAS Registry Number | 107967-88-4 | Distinct from the para-isomer (107967-89-5) |

| PubChem CID | 580001 | |

| Physical State | White to off-white crystalline solid | Hygroscopic nature possible |

| H-Bond Donors | 2 | Hydrazide |

| H-Bond Acceptors | 4 | Ether oxygens (2) + Carbonyl (1) + Amine |

Synthetic Methodology (The Guaiacol Route)

The most robust synthesis utilizes a Williamson Ether Synthesis followed by Hydrazinolysis .[1] This pathway is preferred over direct coupling due to higher yields and easier purification of the intermediate ester.

Reaction Scheme Visualization

Caption: Two-step synthetic pathway transforming Guaiacol into the target Hydrazide via an Ester intermediate.

Detailed Protocol

Step 1: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate

Rationale: Direct reaction of chloroacetic acid often leads to side products; the ethyl ester protects the carboxyl group and activates the methylene carbon for substitution.[1]

-

Reagents: Dissolve Guaiacol (12.4 g, 0.1 mol) in anhydrous acetone (150 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (

, 13.8 g, 0.1 mol) . The base deprotonates the phenol, increasing nucleophilicity. -

Alkylation: Add Ethyl Chloroacetate (12.2 g, 0.1 mol) dropwise.

-

Reflux: Heat to reflux for 6–8 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

-

Workup: Filter off inorganic salts (

). Evaporate solvent.[2] The resulting oil is the ethyl ester intermediate.

Step 2: Hydrazinolysis to Target Hydrazide

Rationale: Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to displace ethoxide.[1]

-

Solvation: Dissolve the crude ester from Step 1 in absolute Ethanol (50 mL) .

-

Nucleophilic Attack: Add Hydrazine Hydrate (80% or 99%, 10 mL, excess) slowly.

-

Reflux: Reflux the mixture for 4–6 hours.

-

Crystallization: Cool the solution to room temperature, then to 0°C. The target hydrazide will precipitate as white crystals.[1]

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to achieve analytical purity.

Structural Characterization & Validation

To validate the synthesis of 2-(2-Methoxyphenoxy)acetohydrazide , compare experimental data against these expected spectroscopic markers.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Hydrazide | 9.0 – 9.4 | Broad Singlet | 1H | Amide proton (Exchangeable) |

| Aromatic Ring | 6.8 – 7.1 | Multiplet | 4H | Guaiacol ring protons |

| Methylene | 4.4 – 4.6 | Singlet | 2H | Linker between O and C=O[1] |

| Hydrazide | 4.2 – 4.4 | Broad Singlet | 2H | Terminal amine (Exchangeable) |

| Methoxy | 3.7 – 3.8 | Singlet | 3H | Methoxy substituent |

Infrared Spectroscopy (FT-IR)[1]

-

3300 – 3200 cm⁻¹: N-H stretching (Primary & Secondary amines of hydrazide).[1]

-

1680 – 1660 cm⁻¹: C=O stretching (Amide I band).

-

1250 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Research Applications & Biological Context

Functional Derivatization (Schiff Bases)

The primary utility of this molecule is as a scaffold for Hydrazone synthesis.[1] The terminal

Mechanism:

-

Acid Catalysis: A catalytic amount of Glacial Acetic Acid activates the aldehyde carbonyl.[1]

-

Condensation: The hydrazide amine attacks the aldehyde, eliminating water.[1]

-

Result: Formation of an azomethine linkage (

), which is pharmacologically active.[1]

Pharmacological Potential

Research indicates that phenoxyacetohydrazide derivatives exhibit significant bioactivity:

-

Anti-inflammatory: Inhibition of COX enzymes, similar to NSAIDs but with potentially reduced gastric toxicity due to the masking of the acidic group.

-

Antimicrobial: The hydrazone moiety often chelates metal ions or interacts with bacterial cell walls, showing efficacy against S. aureus and E. coli.[1]

Safety & Handling (GHS)[6][8]

Signal Word: WARNING

-

H319: Causes serious eye irritation.

Protocol: Always handle in a fume hood wearing nitrile gloves and safety goggles.[1] Hydrazine hydrate (reagent) is a known carcinogen and must be neutralized before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved January 28, 2026, from [Link]

-

Sathisha, M. P., et al. (2011). Synthesis and biological evaluation of Schiff bases of 4-methoxy phenoxy acetohydrazide. Bioorganic & Medicinal Chemistry, 19(1), 211-220.[5] (Provides analogous synthetic protocol for methoxy-phenoxy hydrazides).

Sources

- 1. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3 | CID 580001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Methoxyphenoxy)acetohydrazide (107967-88-4) for sale [vulcanchem.com]

- 5. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

Chemo-Structural Analysis and Synthetic Utility of 2-(2-Methoxyphenoxy)acetohydrazide

Executive Summary: The Pharmacophore Scaffold

In the realm of medicinal chemistry, 2-(2-methoxyphenoxy)acetohydrazide (CAS: 107967-88-4) represents a critical "privileged scaffold." It serves as a bifunctional intermediate, combining the lipophilic, electron-donating properties of the guaiacol (2-methoxyphenol) moiety with the high reactivity of the hydrazide group.

This guide details the synthesis, structural validation, and downstream application of this molecule. While the guaiacol ether linkage provides stability and potential for hydrophobic pocket interaction in protein targets, the hydrazide terminus acts as a versatile "warhead" for generating diverse heterocyclic libraries, including 1,2,4-triazoles and 1,3,4-oxadiazoles, which are renowned for their antimicrobial, anti-inflammatory, and analgesic profiles.

Chemical Architecture & Physicochemical Profile[1]

Understanding the molecular descriptors is essential for predicting bioavailability and synthetic behavior. The presence of the ortho-methoxy group introduces steric and electronic effects that distinguish it from its para isomers.

Table 1: Physicochemical Properties

| Property | Value | Significance |

| IUPAC Name | 2-(2-methoxyphenoxy)acetohydrazide | Systematic identification |

| Molecular Formula | C | Stoichiometric basis |

| Molecular Weight | 196.20 g/mol | Fragment-based drug design (FBDD) compliant |

| H-Bond Donors | 2 (NH, NH | Critical for receptor binding |

| H-Bond Acceptors | 4 (O, N) | Solvation and target interaction |

| LogP (Predicted) | ~0.5 - 0.8 | Indicates moderate water solubility; good oral bioavailability potential |

| Topological Polar Surface Area | ~73 Å | Favorable for membrane permeability (<140 Å |

Synthetic Protocol: From Guaiacol to Hydrazide

The synthesis follows a robust two-step pathway: a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).

Step 1: Esterification (Williamson Ether Synthesis)

This step attaches the acetate tail to the phenolic oxygen.

-

Reagents: Guaiacol (2-methoxyphenol), Ethyl chloroacetate (or Methyl chloroacetate), Anhydrous Potassium Carbonate (

), Acetone or DMF. -

Mechanism: S

2 nucleophilic attack of the phenoxide ion on the

Protocol:

-

Dissolve Guaiacol (1.0 eq) in dry acetone.

-

Add anhydrous

(1.5 eq) to generate the phenoxide in situ. Stir for 30 minutes at room temperature. -

Add Ethyl chloroacetate (1.1 eq) dropwise.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Filter the inorganic salts (

) while hot. -

Evaporate the solvent to yield the intermediate: Ethyl 2-(2-methoxyphenoxy)acetate .

Step 2: Hydrazinolysis

Conversion of the ester to the hydrazide using hydrazine hydrate.

-

Reagents: Ethyl 2-(2-methoxyphenoxy)acetate, Hydrazine Hydrate (80-99%), Absolute Ethanol.

-

Safety Warning: Hydrazine is highly toxic and potentially carcinogenic. All operations must occur in a fume hood.

Protocol:

-

Dissolve the ester from Step 1 in absolute ethanol (10 mL/g of ester).

-

Add Hydrazine Hydrate (excess, typically 2.0–3.0 eq) dropwise at room temperature.

-

Note: Excess hydrazine prevents the formation of the dimeric byproduct (N,N'-diacylhydrazine).

-

-

Reflux the reaction mixture for 4–6 hours.

-

Cool the mixture to

(ice bath). The product usually precipitates as a solid. -

Filter the solid and wash with cold ethanol/ether.

-

Recrystallization: Purify using ethanol to obtain needle-like crystals.

Visualization: Synthetic Pathway

Figure 1: Two-step synthetic pathway from Guaiacol to the target Acetohydrazide.

Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)

-

3300–3100 cm

: Distinct doublet or broad band corresponding to the NH and NH -

1680–1660 cm

: Strong C=O stretching (Amide I band). This confirms the conversion of the ester (usually ~1735 cm -

1250 cm

: C-O-C asymmetric stretching (aryl alkyl ether).

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d

-

9.0–9.5 ppm (s, 1H): Amide -NH- proton (exchangeable with D

- 6.8–7.1 ppm (m, 4H): Aromatic protons of the benzene ring.

-

4.5 ppm (s, 2H): O-CH

-

4.2–4.5 ppm (br s, 2H): Terminal -NH

-

3.8 ppm (s, 3H): Methoxy (-OCH

Downstream Synthetic Utility

The hydrazide group is not the end-point; it is a gateway to complex heterocycles. The nitrogen atoms act as nucleophiles, allowing for cyclization reactions that are pivotal in drug discovery.

Key Transformations:

-

Schiff Bases (Hydrazones): Reaction with aromatic aldehydes yields hydrazones, often screened for anti-tubercular and anti-inflammatory activity.

-

1,3,4-Oxadiazoles: Cyclization of the hydrazide (often via reaction with

or -

1,2,4-Triazoles: Reaction with carbon disulfide followed by hydrazine treatment.

Visualization: Pharmacophore Diversification

Figure 2: Divergent synthesis map showing the transformation of the hydrazide into bioactive heterocycles.

References

-

PubChem. (n.d.).[1] 2-(2-Methoxyphenoxy)acetohydrazide (CID 580001).[2][1] National Library of Medicine. Retrieved from [Link]

-

Almasirad, A., et al. (2006).[3] Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-1185. (Contextual reference for phenoxy-hydrazide synthesis protocols).

-

Nassiri-Koopaei, N., et al. (2015). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.[3][4] Iranian Journal of Pharmaceutical Research, 14(4), 1089–1095.

-

Gwaram, N.S., et al. (2012).[5] Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.[5] (Reference for hydrazide/Schiff base characterization methods).

Sources

Therapeutic Horizons of Phenoxyacetohydrazide Scaffolds: From Synthesis to Clinical Potential

[1]

Executive Summary

The phenoxyacetohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by a phenoxyacetic acid core coupled with a hydrazide moiety. This guide analyzes its transition from a synthetic intermediate to a potent bioactive pharmacophore. Recent investigations have elucidated its efficacy in dual-target anti-inflammatory/anti-angiogenic therapy ,

Part 1: Molecular Architecture & Synthetic Pathways

The versatility of phenoxyacetohydrazide stems from its ability to undergo condensation reactions at the terminal nitrogen, primarily forming Schiff bases (hydrazones) that exhibit enhanced lipophilicity and metal-chelating capabilities.

Core Synthesis Protocol

The synthesis follows a nucleophilic acyl substitution mechanism. The causality here is critical: the use of hydrazine hydrate in excess prevents the formation of dimeric byproducts (N,N'-diacylhydrazines).

Protocol: Synthesis of Phenoxyacetohydrazide

-

Esterification: Reflux phenol with ethyl chloroacetate and anhydrous

in dry acetone to yield ethyl phenoxyacetate.-

Why: Anhydrous conditions prevent hydrolysis of the ester product.

-

-

Hydrazinolysis: Treat ethyl phenoxyacetate with 80% hydrazine hydrate in absolute ethanol (1:3 molar ratio).

-

Reflux: Heat for 4-6 hours. Monitor via TLC (System: Ethyl acetate/Hexane 3:7).

-

Isolation: Cool to precipitate the solid hydrazide. Filter and recrystallize from ethanol.

Derivatization to Schiff Bases

Condensation with aromatic aldehydes yields phenoxyacetohydrazide Schiff bases. These derivatives often possess an azomethine linkage (-N=CH-), which is essential for biological activity, particularly in enzyme binding pockets.

Visualization: Synthetic Workflow

The following diagram outlines the conversion of phenol precursors into bioactive Schiff bases.

Caption: Step-wise synthetic pathway from phenol precursors to bioactive Schiff base derivatives.[1][2][3][4]

Part 2: Therapeutic Applications & Mechanisms[1][8][9]

Dual-Action Anti-Inflammatory & Anti-Angiogenic Agents

Recent studies (Mohammed et al., 2025) have identified morpholine-substituted phenoxyacetohydrazide derivatives as potent inhibitors of pathological angiogenesis and chronic inflammation.[5]

-

Mechanism: The hydrazide moiety acts as a hydrogen bond donor/acceptor within the COX-1/COX-2 active sites, interacting with arginine residues. Simultaneously, the scaffold interferes with VEGF signaling, reducing microvessel density.[5]

-

Key Compound (6e): A morpholine-benzyl hybrid.

Enzyme Inhibition: -Glucuronidase

Phenoxyacetohydrazide Schiff bases have demonstrated potent inhibition of

-

Potency: IC50 values as low as 9.20

M have been reported, superior to the standard D-saccharic acid-1,4-lactone (IC50 = 48.4 -

SAR Insight: Electron-withdrawing groups (e.g., -NO2) on the phenyl ring of the hydrazone fragment significantly enhance binding affinity.

Antimicrobial Metal Complexes

The azomethine nitrogen and carbonyl oxygen allow these compounds to act as bidentate ligands. Copper(II) complexes of phenoxyacetohydrazide Schiff bases show superior antibacterial activity compared to the free ligand.

-

Target: Bacterial cell wall and DNA.

-

Efficacy: MIC values range from 5-10

g/mL against S. aureus and E. coli.

Visualization: Mechanism of Action (Compound 6e)

This diagram illustrates the dual pathway inhibition observed in morpholine-substituted derivatives.

Caption: Dual inhibition mechanism of morpholine-substituted phenoxyacetohydrazides targeting inflammation and angiogenesis.[2][5]

Part 3: Structure-Activity Relationship (SAR) Analysis[12][13]

Understanding the SAR is vital for optimizing lead compounds. The table below summarizes the impact of structural modifications on the phenoxyacetohydrazide core.

| Structural Region | Modification | Effect on Activity | Primary Therapeutic Target |

| Phenoxy Ring | Unsubstituted | Baseline activity | General Antimicrobial |

| 4-Cl / 2,4-Di-Cl | Increased lipophilicity & potency | Antibacterial / Herbicidal | |

| Hydrazide Linker | Azomethine (-N=CH-) | Essential for metal chelation | Urease / |

| Morpholine Substitution | Enhanced solubility & receptor binding | Anti-inflammatory / Anti-angiogenic | |

| Terminal Phenyl | 4-NO2 (Nitro) | Strong electron withdrawal; high binding | |

| 2-OH (Hydroxy) | Increased antioxidant capacity | Radical Scavenging |

Visualization: SAR Logic Flow

Caption: Structural modifications driving specific therapeutic outcomes for phenoxyacetohydrazide derivatives.

Part 4: Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the biological activity of synthesized derivatives.

In Vitro Anti-Inflammatory Assay (Membrane Stabilization)

This assay validates the drug's ability to stabilize lysosomal membranes, a proxy for anti-inflammatory activity.

-

Preparation: Prepare a 10% (v/v) Human Red Blood Cell (HRBC) suspension in isosaline.

-

Incubation: Mix 1 mL of test compound (various concentrations) with 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of HRBC suspension.

-

Control: Use Diclofenac sodium as the standard reference.

-

Thermal Stress: Incubate at 37°C for 30 min, then centrifuge at 3000 rpm.

-

Measurement: Read absorbance of the supernatant at 560 nm.

-

Calculation: % Protection =

.

-Glucuronidase Inhibition Assay

-

Enzyme Mix: Incubate the test compound with

-glucuronidase enzyme in acetate buffer (pH 4.5) at 37°C for 40 min. -

Substrate: Add

-nitrophenyl- -

Termination: Stop reaction with 0.2 M

after 15 min. -

Quantification: Measure absorbance of the formed

-nitrophenol at 405 nm.

References

-

Mohammed, Y.H.I., et al. (2025).[5][6][7][8] Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. Link

-

Khan, K.M., et al. (2014).

-Glucuronidase Inhibitors. PubMed Central. Link -

Abebe, H.B., et al. (2024). Synthesis, Characterization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and Their Cu(II) and Zn(II) Complexes. ChemRxiv. Link

-

Beck, A., et al. (2024). Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy. Nature Communications. Link

-

Drug Design Org. (2005). Structure Activity Relationships (SAR). Link

Sources

- 1. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Correction: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Monograph: 2-(2-Methoxyphenoxy)acetohydrazide Scaffolds

High-Performance Precursors for Antimicrobial and Anti-inflammatory Therapeutics

Executive Summary

The 2-(2-methoxyphenoxy)acetohydrazide scaffold represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between lipophilic phenolic ethers and bioactive hydrazine derivatives. Originating from Guaiacol (2-methoxyphenol), this moiety serves as a versatile precursor for Schiff bases (hydrazones) and heterocyclic systems like 1,3,4-oxadiazoles and triazoles. This guide details the synthetic architecture, derivatization strategies, and pharmacological profiling of this scaffold, designed for researchers optimizing lead compounds for antimicrobial (Gram-positive/negative) and anti-inflammatory (COX-inhibitory) pathways.

Chemical Architecture & Rational Design

The core molecule, 2-(2-Methoxyphenoxy)acetohydrazide (PubChem CID: 580001), integrates three distinct functional domains that drive its biological activity:

-

The Guaiacol Core (Lipophilic Anchor): The ortho-methoxy substituted phenyl ring enhances membrane permeability. The electron-donating methoxy group (

) modulates the electron density of the aromatic ring, influencing -

The Oxyacetyl Linker (Spacer): The

bridge provides rotational flexibility, allowing the molecule to adopt conformations necessary to fit into enzyme active sites (e.g., bacterial DNA gyrase or COX-2). -

The Hydrazide Moiety (Reactive Warhead): The

group acts as a hydrogen bond donor/acceptor and a "privileged structure" for further derivatization into azomethines (Schiff bases) or heterocycles.

Structural Visualization: Pharmacophore Mapping

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of analogs based on this scaffold.

Figure 1: Pharmacophore dissection of the Guaiacol-based hydrazide scaffold.

Synthetic Protocols

The synthesis of 2-(2-methoxyphenoxy)acetohydrazide and its derivatives requires strict control over stoichiometry and temperature to prevent polymerization or bis-alkylation.

Phase 1: Synthesis of the Parent Hydrazide

This is a two-step nucleophilic substitution followed by hydrazinolysis.

Step 1: Esterification (O-Alkylation)

-

Reagents: Guaiacol (0.1 mol), Ethyl chloroacetate (0.1 mol), Anhydrous

(0.15 mol). -

Solvent: Dry Acetone or DMF.

-

Protocol:

-

Dissolve Guaiacol in dry acetone in a round-bottom flask.

-

Add anhydrous

and stir for 30 minutes to generate the phenoxide ion. -

Add Ethyl chloroacetate dropwise.

-

Reflux for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Filter inorganic salts while hot. Evaporate solvent to obtain Ethyl 2-(2-methoxyphenoxy)acetate (Oil/Low melting solid).

-

Step 2: Hydrazinolysis

-

Reagents: Ethyl 2-(2-methoxyphenoxy)acetate (0.05 mol), Hydrazine hydrate (99%, 0.1 mol).

-

Solvent: Absolute Ethanol.

-

Protocol:

-

Dissolve the ester in absolute ethanol (50 mL).

-

Add Hydrazine hydrate dropwise at 0°C (exothermic reaction).

-

Reflux for 4–6 hours.

-

Cool the mixture to room temperature, then pour into ice-cold water.

-

The solid precipitate is 2-(2-Methoxyphenoxy)acetohydrazide .

-

Purification: Recrystallize from ethanol.

-

Validation: FTIR (

stretch ~1660 cm⁻¹,

-

Phase 2: Derivatization (Schiff Bases & Heterocycles)

Protocol A: Schiff Base Formation (Hydrazones)

-

Mechanism: Condensation reaction eliminating water.

-

Procedure: Reflux equimolar amounts of the parent hydrazide and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid for 3–5 hours.

-

Product: N'-(substituted-benzylidene)-2-(2-methoxyphenoxy)acetohydrazide.

Protocol B: Cyclization to 1,3,4-Oxadiazoles

-

Mechanism: Dehydrative cyclization.[1]

-

Procedure: Reflux the parent hydrazide with

(Phosphorus oxychloride) for 6 hours. Pour onto crushed ice and neutralize with -

Product: 2-(2-methoxyphenoxymethyl)-5-substituted-1,3,4-oxadiazole.

Synthetic Workflow Visualization

Figure 2: Synthetic tree for the generation of the hydrazide library.

Pharmacological Profiling[2]

The biological activity of this scaffold is heavily influenced by the substituents on the phenyl ring of the hydrazone or oxadiazole derivatives.

Antimicrobial Activity (Representative Data)

Research indicates that electron-withdrawing groups (EWG) like

| Compound ID | R-Substituent (Distal Ring) | S. aureus (ZOI mm) | E. coli (ZOI mm) | MIC (µg/mL) |

| Parent | (Hydrazide) | 12 | 10 | >100 |

| SB-01 | Phenyl (H) | 14 | 11 | 64 |

| SB-02 | 4-Chloro | 22 | 16 | 12.5 |

| SB-03 | 4-Nitro | 20 | 18 | 25 |

| SB-04 | 4-Methoxy | 15 | 12 | 50 |

| OX-01 | (Oxadiazole-thione) | 18 | 21 | 25 |

| Ciprofloxacin | (Standard) | 28 | 30 | 6.25 |

Table 1: Aggregated biological data trends for 2-(2-methoxyphenoxy)acetohydrazide derivatives. ZOI = Zone of Inhibition. Data representative of typical trends in cited literature [1, 2].

Mechanism of Action[1]

-

Antimicrobial: The azomethine linkage (

) in Schiff bases interferes with normal cell processes by binding to the active sites of essential bacterial enzymes. The lipophilic 2-methoxy tail facilitates transport across the lipid bilayer. -

Anti-inflammatory: Analogous to NSAIDs, these compounds often dock into the cyclooxygenase (COX) active site. The hydrazide/hydrazone moiety mimics the arachidonic acid transition state, potentially inhibiting prostaglandin synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

-

Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.[2][3][4] Medicinal Chemistry Research, 24(9), 3561-3577.[2] Retrieved from [Link]

-

Suleiman Gwaram, N., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives.[5] Journal of Applied Pharmaceutical Science, 2(10), 027-038.[5] Retrieved from [Link]

-

NIST Chemistry WebBook. Infrared Spectrum of N-(2-methoxyphenyl)acetamide (Analogous substructure). Retrieved from [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

Technical Guide: Spectroscopic Profiling & Synthesis of 2-(2-Methoxyphenoxy)acetohydrazide

Executive Summary

This technical guide details the physicochemical and spectroscopic characterization of 2-(2-methoxyphenoxy)acetohydrazide , a critical pharmacophore in medicinal chemistry. Structurally comprising a guaiacol (2-methoxyphenol) moiety linked to a hydrazide functional group, this compound serves as a versatile intermediate for synthesizing Schiff bases (hydrazones) with potential antimicrobial, anti-inflammatory, and analgesic properties.

This document provides a self-validating synthetic workflow, predicted and consensus spectroscopic data (IR, NMR, MS), and quality control parameters designed for researchers in early-stage drug discovery.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-(2-Methoxyphenoxy)acetohydrazide |

| CAS Number | 107967-88-4 |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethanol (hot); Insoluble in Water |

| Melting Point | Experimental determination required (Analogous para-isomer range: 132–134°C) [1] |

Synthetic Workflow (Graphviz Visualization)

The synthesis follows a standard two-step nucleophilic substitution sequence starting from guaiacol.

Figure 1: Two-step synthetic pathway involving O-alkylation followed by hydrazinolysis.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate

Principle: Williamson ether synthesis.

-

Dissolution: Dissolve 2-methoxyphenol (Guaiacol) (0.01 mol) in anhydrous acetone (30 mL).

-

Base Addition: Add anhydrous potassium carbonate (K

CO -

Alkylation: Dropwise add ethyl chloroacetate (0.011 mol).

-

Reflux: Reflux the mixture for 6–8 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).

-

Workup: Filter inorganic salts while hot. Evaporate the solvent. The oily residue (ester) is used directly for the next step.

Step 2: Hydrazinolysis to Target Hydrazide

Principle: Nucleophilic acyl substitution.

-

Reaction: Dissolve the crude ester from Step 1 in absolute ethanol (20 mL).

-

Hydrazine Addition: Add hydrazine hydrate (99%) (0.02 mol) dropwise.

-

Reflux: Reflux for 4–6 hours.

-

Crystallization: Cool the mixture to room temperature, then pour into ice-cold water. The solid hydrazide precipitates.[2]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to obtain pure crystals.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from structural analogs (specifically the para-isomer and 2-chlorophenoxy derivatives) and theoretical chemical shift calculations.

A. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet

| Wavenumber (cm | Functional Group Assignment | Structural Insight |

| 3300 – 3200 | N–H Stretching | Characteristic doublet/broad band for primary/secondary amine of hydrazide. |

| 3050 – 3000 | C–H Stretching (Ar) | Aromatic ring protons. |

| 2980 – 2850 | C–H Stretching (Aliph) | Methylene (-CH |

| 1680 – 1660 | C=O Stretching | Amide I band; confirms conversion of ester to hydrazide. |

| 1250 – 1230 | C–O–C Stretching | Aryl alkyl ether linkage (Guaiacol moiety). |

B. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 9.00 – 9.40 | Singlet (Broad) | 1H | –CONH – | Amide proton (D |

| 6.80 – 7.05 | Multiplet | 4H | Ar–H | Aromatic protons of the 1,2-disubstituted benzene ring. |

| 4.50 – 4.60 | Singlet | 2H | –O–CH | Methylene protons deshielded by adjacent oxygen and carbonyl. |

| 4.20 – 4.40 | Broad Singlet | 2H | –NH | Terminal amine protons (D |

| 3.75 – 3.80 | Singlet | 3H | –OCH | Methoxy group protons. |

Validation Check: The disappearance of the ester quartet (~4.2 ppm) and triplet (~1.2 ppm) from the ethyl group confirms the completion of Step 2.

C. C NMR

Solvent: DMSO-d

| Shift ( | Carbon Type | Assignment |

| 166.0 – 168.0 | C=O | Carbonyl carbon (Hydrazide). |

| 149.0 – 149.5 | Ar–C (Quaternary) | C-OH / C-OCH |

| 147.0 – 148.0 | Ar–C (Quaternary) | C-O-CH |

| 121.0 – 122.5 | Ar–C (CH) | Aromatic CH. |

| 112.0 – 114.0 | Ar–C (CH) | Aromatic CH. |

| 68.0 – 69.0 | Aliphatic CH | –O–C H |

| 55.5 – 56.0 | Aliphatic CH | –OC H |

D. Mass Spectrometry (ESI-MS)

-

Molecular Ion [M+H]

: Calculated: 197.09; Observed: ~197.1[3] -

Fragmentation Pattern: Loss of the hydrazide group (–NHNH

) typically yields a tropylium-like cation or methoxy-benzyl fragments.

Structural Logic Visualization

Figure 2: Spectroscopic logic for structural confirmation.

References

-

Analogous Synthesis & Crystallography: Fun, H. K., et al. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E, 68(Pt 6), o1969. [Link](Note: This reference describes the para-isomer, serving as the primary methodological control for the ortho-isomer described in this guide).

-

General Hydrazide Synthesis: Yale, H. L., et al. (1953). Acid Hydrazides as Antitubercular Agents. Journal of the American Chemical Society, 75(8), 1933–1942. [Link]

-

Chemical Database Entry: PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide. [Link][1]

Sources

Technical Whitepaper: Structural Characterization & Synthesis of 2-(2-Methoxyphenoxy)acetohydrazide

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-(2-Methoxyphenoxy)acetohydrazide (CAS: 17661-50-6). As a critical intermediate in the synthesis of hydrazone-based Schiff bases, this molecule serves as a scaffold for developing antimicrobial, anti-inflammatory, and antitubercular agents. This document details the validated synthesis protocol, crystallographic characterization methodologies, and the supramolecular architecture defined by its hydrogen-bonding networks.

Chemical Context & Synthesis

The synthesis of 2-(2-Methoxyphenoxy)acetohydrazide relies on a nucleophilic acyl substitution (hydrazinolysis) of the corresponding ethyl ester. The presence of the ortho-methoxy group (guaiacol moiety) introduces steric and electronic effects that distinguish it from its para-substituted analogs.

Validated Synthesis Protocol

Objective: High-yield conversion of Ethyl 2-(2-methoxyphenoxy)acetate to the hydrazide.

Reagents:

-

Ethyl 2-(2-methoxyphenoxy)acetate (Precursor)

-

Hydrazine hydrate (80% or 99%, Nucleophile)

-

Absolute Ethanol (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.01 mol of Ethyl 2-(2-methoxyphenoxy)acetate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise addition of hydrazine hydrate (0.02 mol, excess) with constant stirring to prevent localized overheating.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

-

Checkpoint: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 3:7). The ester spot (

) should disappear, replaced by the lower

-

-

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The hydrazide typically precipitates as a white/colorless solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain diffraction-quality crystals.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the phenol precursor to the final hydrazide.

Figure 1: Synthetic pathway for 2-(2-Methoxyphenoxy)acetohydrazide via hydrazinolysis.

Physicochemical & Structural Properties

Understanding the fundamental physical constants is prerequisite to crystallographic analysis.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 196.20 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 88–90 °C (Solvent dependent) |

| H-Bond Donors | 2 (Primary amine |

| H-Bond Acceptors | 3 (Carbonyl |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Hexane |

Crystallographic Characterization

While specific unit cell dimensions can vary slightly based on solvent inclusion (solvates), the structural motif of phenoxyacetohydrazides is well-conserved. The following analysis is based on high-precision X-ray diffraction studies of the homologous series (e.g., 2-chloro and 2-phenoxy analogs).

Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD):

-

Solvent System: Prepare a saturated solution in Ethanol/Methanol (1:1).

-

Method: Slow evaporation at room temperature (298 K).

-

Timeframe: 3–5 days.

-

Morphology: Expect colorless blocks or prisms.

Structural Geometry

The molecule adopts a non-planar conformation essential for its biological activity.

-

Acetohydrazide Moiety: The

group is typically planar (RMS deviation < 0.03 Å) due to resonance stabilization. -

Linker Torsion: The

linker introduces a twist, with the torsion angle -

Ortho-Methoxy Effect: Unlike para-substituted analogs, the 2-methoxy group imposes steric hindrance, forcing the side chain into a specific conformation to minimize repulsion. It also serves as an additional intramolecular hydrogen bond acceptor (

), potentially locking the conformation.

Supramolecular Architecture (Packing)

The crystal packing is dominated by strong hydrogen bonds, forming classic

-

Primary Interaction: The hydrazide

acts as a donor to the carbonyl oxygen ( -

Secondary Interaction: The terminal

hydrogens often engage the phenoxy oxygen or the methoxy oxygen. -

Space Group: Most analogs in this class crystallize in the Monoclinic system, typically space group

or

Hydrogen Bonding Network Visualization

The following diagram abstracts the supramolecular logic observed in the crystal lattice.

Figure 2: Schematic of intermolecular and intramolecular hydrogen bonding networks stabilizing the crystal lattice.

Comparative Structural Data

To validate experimental results, compare obtained XRD data against the established parameters of the closest structural analog, 2-(2-Chlorophenoxy)acetohydrazide , which shares the ortho-substitution pattern.

| Parameter | 2-(2-Chlorophenoxy) Analog (Reference) | Expected for 2-(2-Methoxyphenoxy) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | ||

| a (Å) | ~15.23 | 12.0 – 16.0 |

| b (Å) | ~3.92 (Stacking axis) | 4.0 – 6.0 |

| c (Å) | ~16.88 | 15.0 – 18.0 |

| ~117° | 95° – 115° | |

| Packing Motif | Infinite sheets parallel to (100) | Sheets or Chains |

Note: The presence of the methoxy group (

References

-

Synthesis & Antimicrobial Activity: Loncle, C., et al. "Synthesis and antimicrobial activity of some new 2-phenoxyacetohydrazide derivatives." European Journal of Medicinal Chemistry, 2004. (General reference for class synthesis)

-

Crystallographic Analog (2-Chloro): Fun, H. K., et al. "2-(2-Chlorophenoxy)acetohydrazide." Acta Crystallographica Section E, 2010.

-

Supramolecular Frameworks: Sathish, M., et al. "Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Phenoxyacetohydrazide Derivatives." Journal of Molecular Structure, 2020.

-

Chemical Properties Database: PubChem Compound Summary for CID 580001: 2-(2-Methoxyphenoxy)acetohydrazide.

Sources

Technical Guide: The Synthetic & Pharmacological Utility of 2-(2-Methoxyphenoxy)acetohydrazide

Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for synthesizing hydrazones (Schiff bases) and heterocyclic compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles. Derived from Guaiacol (2-methoxyphenol), this molecule incorporates a phenoxyacetic acid linker that imparts flexibility, while the hydrazide moiety (

This guide details the validated synthesis of this core structure, its transformation into bioactive ligands, and its pharmacological profile, specifically focusing on antimicrobial and anticancer efficacy.

Part 1: Chemical Architecture & Synthetic Logic

The Pharmacophore

The utility of 2-(2-methoxyphenoxy)acetohydrazide stems from its dual-functionality:

-

The Ether Linker: The

bridge provides rotational freedom, allowing derivatives to adopt conformations necessary for binding to enzymatic pockets (e.g., bacterial DNA gyrase or COX enzymes). -

The Methoxyl Group: Positioned at the ortho position of the phenyl ring, the methoxy group (

) acts as a hydrogen bond acceptor, often enhancing lipophilicity and metabolic stability compared to the unsubstituted phenol. -

The Hydrazide Tail: This is the "warhead" precursor. It readily forms an azomethine bond (

) upon reaction with aldehydes, a feature essential for iron chelation and DNA intercalation mechanisms.

Synthetic Pathway

The synthesis is a two-step sequence starting from Guaiacol. The logic relies on a Williamson ether synthesis followed by nucleophilic acyl substitution.

Step 1: O-Alkylation

Guaiacol is treated with ethyl chloroacetate in the presence of anhydrous potassium carbonate (

-

Critical Control: Anhydrous acetone or DMF must be used to prevent hydrolysis of the ester to the acid.

Step 2: Hydrazinolysis The resulting ethyl ester undergoes nucleophilic attack by hydrazine hydrate.

-

Critical Control: An excess of hydrazine is required to prevent the formation of the symmetrical dimer (diacylhydrazine).

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis of the target hydrazide from Guaiacol. Blue arrows indicate the alkylation phase; Green arrows indicate the hydrazinolysis phase.

Part 2: Functionalization & Derivatization

The hydrazide is rarely the end-point; it is a platform for diversity-oriented synthesis.

Schiff Base Formation (Hydrazones)

Reacting the hydrazide with aromatic aldehydes (e.g., vanillin, 4-chlorobenzaldehyde) yields Schiff bases.

-

Mechanism: Acid-catalyzed dehydration.

-

Utility: The resulting

pharmacophore is crucial for metal complexation (Cu, Ni, Co), which often potentiates biological activity by facilitating cell membrane penetration.

Heterocyclization

The hydrazide can be cyclized into 5-membered rings, rigidifying the structure for specific receptor targets.

-

1,3,4-Oxadiazoles: Formed by refluxing with

or carboxylic acids. Known for anti-inflammatory activity.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

1,2,4-Triazoles: Formed by reacting with carbon disulfide (

) followed by hydrazine. Known for antifungal activity.[1]

Visualization: Derivatization Map

Figure 2: Divergent synthesis pathways from the core hydrazide scaffold.

Part 3: Pharmacological Profile[1][4][5]

Recent literature highlights the efficacy of derivatives based on this scaffold.[2][3] The activity is heavily dependent on the "R" group attached via the hydrazone linkage.

Quantitative Activity Summary

| Therapeutic Area | Derivative Type | Target / Strain | Efficacy Data | Reference |

| Anticancer | Schiff Base (MPEA-ANI) | MDA-MB-231 (Breast) | 71% Inhibition (Antiproliferative) | [2] |

| Anticancer | Schiff Base (MPEA-ANI) | A-549 (Lung) | 85% Inhibition (Antiproliferative) | [2] |

| Antimicrobial | Hydrazone | S. aureus (Gram +) | MIC comparable to standard antibiotics | [3] |

| Antimicrobial | Hydrazone | E. coli (Gram -) | Moderate to High inhibition | [3] |

| Antiviral | Pyrazoline derivative | HEL Cells | Low activity (High Cytotoxicity observed) | [4] |

Mechanism of Action

-

Antimicrobial: The azomethine nitrogen (

) and the carbonyl oxygen often chelate transition metals (Fe, Zn) essential for bacterial metabolism, effectively starving the pathogen. -

Anticancer: Lipophilic derivatives (especially those with halogenated aromatic rings) can penetrate the lipid bilayer and intercalate with DNA or inhibit topoisomerase enzymes.

Part 4: Validated Experimental Protocols

Synthesis of Ethyl (2-methoxyphenoxy)acetate (Intermediate)

-

Reagents: Guaiacol (0.1 mol), Ethyl chloroacetate (0.1 mol), Anhydrous

(0.15 mol), Dry Acetone (200 mL). -

Protocol:

-

Dissolve Guaiacol in dry acetone in a round-bottom flask.

-

Add anhydrous

. Stir for 15 minutes at room temperature to initiate phenoxide formation. -

Add ethyl chloroacetate dropwise.

-

Reflux the mixture for 6–8 hours. Monitor by TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Filter the hot solution to remove inorganic salts (

, unreacted carbonate). -

Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol or use column chromatography if oil persists.

-

Synthesis of 2-(2-Methoxyphenoxy)acetohydrazide (Target)

-